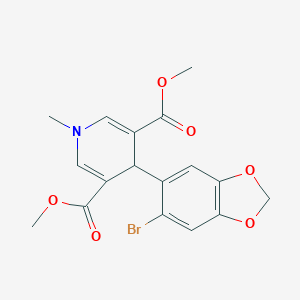
3,5-DIMETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-DIMETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that features a brominated benzodioxole moiety attached to a dihydropyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 6-bromo-1,3-benzodioxole with appropriate dihydropyridine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
3,5-DIMETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The bromine atom on the benzodioxole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction results in piperidine derivatives.
科学研究应用
3,5-DIMETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 3,5-DIMETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
相似化合物的比较
Similar Compounds
- Dimethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-cyclopropyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Dimethyl 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-6-(3-hydroxypropyl)-8-[4-(1-pyrrolidinylmethyl)phenyl]-1,8-dihydro-3,4-azocinedicarboxylate
Uniqueness
3,5-DIMETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific structural features, such as the brominated benzodioxole moiety and the dihydropyridine ring. These features confer distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C17H16BrNO6 |
|---|---|
分子量 |
410.2g/mol |
IUPAC 名称 |
dimethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H16BrNO6/c1-19-6-10(16(20)22-2)15(11(7-19)17(21)23-3)9-4-13-14(5-12(9)18)25-8-24-13/h4-7,15H,8H2,1-3H3 |
InChI 键 |
KUGCJWUQIRYEQK-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(C(=C1)C(=O)OC)C2=CC3=C(C=C2Br)OCO3)C(=O)OC |
规范 SMILES |
CN1C=C(C(C(=C1)C(=O)OC)C2=CC3=C(C=C2Br)OCO3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















